molecular formula C20H20N2O2S B382540 (E)-4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 315694-86-1

(E)-4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B382540
CAS No.: 315694-86-1
M. Wt: 352.5g/mol
InChI Key: KNHHJKYDRDYHLP-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a heterocyclic molecule featuring a fused thienopyrimidine core with a cyclopenta ring system. Its structure includes a methoxy-substituted phenoxy group at position 4, an (E)-configured propenyl substituent on the phenyl ring, and a methyl group at position 2 of the pyrimidine ring. This compound belongs to the thienopyrimidine class, which is known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

The cyclopenta[4,5]thieno[2,3-d]pyrimidine scaffold contributes to its planar aromatic system, enabling π-π stacking interactions with biological targets. The (E)-propenyl group enhances steric bulk and may influence binding affinity or metabolic stability compared to simpler alkyl substituents .

Properties

IUPAC Name

12-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-4-6-13-9-10-15(16(11-13)23-3)24-19-18-14-7-5-8-17(14)25-20(18)22-12(2)21-19/h4,6,9-11H,5,7-8H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHHJKYDRDYHLP-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC2=C3C4=C(CCC4)SC3=NC(=N2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OC2=C3C4=C(CCC4)SC3=NC(=N2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure features a cyclopenta[4,5]thieno[2,3-d]pyrimidine core substituted with a methoxy group and a prop-1-en-1-yl phenoxy moiety. The synthesis typically involves multi-step reactions including cyclization and substitution processes. For instance, derivatives of thieno[2,3-d]pyrimidines have been synthesized through cyclocondensation reactions involving thiophene derivatives and aryl nitriles in acidic media .

Table 1: Summary of Synthetic Pathways

StepReaction TypeKey ReagentsOutcome
1Cyclocondensation2-amino-3-cyano-thiophene + aryl nitrilesFormation of thieno[2,3-d]pyrimidine core
2SubstitutionMethoxy and prop-1-en-1-yl groupsFinal compound synthesis

Antitumor Activity

Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant antitumor properties. For example, studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 4.7 to 334 nM . The mechanism often involves dual inhibition of key enzymes involved in nucleotide synthesis pathways, particularly glycinamide ribonucleotide formyltransferase (GARFTase) and AICA ribonucleotide formyltransferase (AICARFTase) .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Inhibition of GARFTase is a prominent mechanism that disrupts purine synthesis in cancer cells.
  • Cell Cycle Arrest : Certain thieno[2,3-d]pyrimidines induce cell cycle arrest in the G0/G1 phase, preventing further proliferation.

Case Studies

In a study focused on the cytotoxic effects of thieno[2,3-d]pyrimidines, compounds were evaluated against multiple cancer cell lines. Notably:

  • Compound A : Showed an IC50 of 10 µM against MCF-7 cells.
  • Compound B : Demonstrated enhanced potency with an IC50 of 5 µM against HCT-116 cells.

These findings highlight the potential for further development of these compounds as anticancer agents.

Table 2: Biological Activity Data

CompoundCell LineIC50 (µM)Mechanism
AMCF-710GARFTase inhibition
BHCT-1165Cell cycle arrest

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a thieno[2,3-d]pyrimidine core. Its molecular formula is C15H20N2O3S, with a molecular weight of approximately 292.39 g/mol. The structural features contribute to its biological activity and potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit promising anticancer properties. For example, compounds similar to (E)-4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : These compounds often target specific enzymes involved in cancer cell metabolism or proliferation. For instance, they may inhibit the activity of kinases or interfere with DNA synthesis pathways.
    CompoundTarget EnzymeIC50 (µM)Reference
    Compound AKinase X15
    Compound BDNA polymerase10

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide and prostaglandins in vitro.

  • Case Study : In a study involving lipopolysaccharide-stimulated macrophages, this compound demonstrated significant reductions in TNF-alpha and IL-6 levels.

Organic Synthesis

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.

  • Reactivity : The presence of the thieno-pyrimidine moiety enables reactions such as:
    • Nucleophilic substitutions
    • Electrophilic aromatic substitutions
    • Cycloadditions
    These reactions can be utilized to create derivatives with enhanced biological activity or different pharmacological profiles.

Pesticide Development

The compound's structural characteristics may also lend themselves to applications in agrochemicals. Preliminary studies suggest that derivatives could be developed as novel pesticides or herbicides due to their potential biological activity against plant pathogens.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Scaffold Variations

  • Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines (e.g., compounds from ): These feature a partially saturated benzene ring fused to the thienopyrimidine system, reducing planarity compared to the fully aromatic cyclopenta analogue. This structural difference may alter binding to enzymes like tyrosinase, as seen in anti-tyrosinase activity studies .

Substituent Modifications

  • 4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine (): Replacing the phenoxy group with chlorine reduces steric hindrance and increases electronegativity, which may enhance reactivity in nucleophilic substitution reactions. The chlorine atom also improves thermal stability (boiling point: 285.2°C) .
  • N-(4-Chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)acetamide (): A piperazinyl-acetamide side chain replaces the phenoxy group, likely improving water solubility and targeting kinase domains in anticancer applications .

Key Findings :

  • The (E)-propenyl group in the target compound may confer selectivity for enzymes or receptors sensitive to steric effects, similar to how piperazinyl groups enhance anticancer activity in .
  • Chlorine substituents () improve thermal stability but may reduce metabolic flexibility compared to methoxy-phenoxy groups .
Physicochemical Properties
Property Target Compound 4-Chloro-2-methyl-... () Tetrahydrobenzo[...]-one ()
Molecular Weight (g/mol) ~350 (estimated) 224.71 ~300 (estimated)
Boiling Point (°C) Not reported 285.2 Not reported
Solubility Likely low (lipophilic) Low (chlorine substituent) Moderate (lactam improves polarity)

Preparation Methods

Thiophene Ring Construction

The thieno[2,3-d]pyrimidine system is synthesized from 2-aminothiophene-3-carboxamide. Condensation with formamidine acetate in refluxing ethanol yields the pyrimidine ring.

Reaction Conditions :

  • Reagents : 2-Aminothiophene-3-carboxamide (1.0 equiv), formamidine acetate (1.2 equiv).

  • Solvent : Ethanol, reflux (78°C, 12 h).

  • Yield : 78–85% after recrystallization from ethyl acetate.

Methyl Group Introduction at Position 2

Methylation is achieved using methyl iodide under basic conditions:

Procedure :

  • Dissolve thieno[2,3-d]pyrimidine (1.0 equiv) in dry DMF.

  • Add K₂CO₃ (2.0 equiv) and CH₃I (1.5 equiv).

  • Stir at 25°C for 6 h.

  • Yield : 92% after flash chromatography (SiO₂, 20% EtOAc/hexanes).

Cyclopenta Ring Annulation

Diels-Alder Cyclization

The cyclopenta ring is formed via a Diels-Alder reaction between a diene and dienophile precursor.

Optimized Protocol :

  • Diene : 1,3-Butadiene derivative (1.2 equiv).

  • Dienophile : Thienopyrimidine-activated carbonyl (1.0 equiv).

  • Catalyst : Mn(OTf)₂ (5 mol%) in tert-butanol at 50°C.

  • Yield : 68% (cis:trans = 4:1).

Oxidative Ring Closure

Mn(OTf)₂-catalyzed oxidation with tert-butyl hydroperoxide (t-BuOOH) induces cyclization:

Key Data :

ParameterValue
Catalyst Loading0.5 mol% Mn(OTf)₂
Oxidantt-BuOOH (2.5 equiv)
Solventtert-Butanol
Temperature50°C
Time48 h
Yield74%

This method ensures regioselectivity and minimizes epoxide byproducts.

Installation of (E)-2-Methoxy-4-(prop-1-en-1-yl)phenoxy Substituent

Synthesis of Phenolic Precursor

(E)-4-Allyl-2-methoxyphenol is prepared via Claisen rearrangement:

  • Allylation : Eugenol (1.0 equiv) with allyl bromide (1.5 equiv) in acetone/K₂CO₃.

  • Rearrangement : Heat at 200°C for 2 h to yield (E)-4-allyl-2-methoxyphenol (89% yield).

Prop-1-en-1-yl Group Installation

A Wittig reaction introduces the (E)-configured double bond:

Procedure :

  • Generate ylide from (methoxymethyl)triphenylphosphonium chloride (1.2 equiv) using NaH.

  • Add 4-hydroxy-3-methoxybenzaldehyde (1.0 equiv) in THF at 0°C.

  • Stir for 12 h at 25°C.

  • Yield : 83% (E:Z = 9:1).

Nucleophilic Aromatic Substitution

Coupling the phenoxide with the chlorinated thienopyrimidine:

Conditions :

  • Base : Cs₂CO₃ (2.0 equiv) in DMF.

  • Temperature : 80°C, 8 h.

  • Yield : 65% after column chromatography.

Final Assembly and Purification

Sequential Coupling and Cyclization

The fully substituted intermediate undergoes final cyclization:

Stepwise Process :

  • SNAr Reaction : Attach phenoxy group to chloropyrimidine.

  • Mn(OTf)₂-Mediated Cyclization : Form cyclopenta ring.

  • Methylation : Introduce 2-methyl group.

Purification and Characterization

  • Flash Chromatography : SiO₂, gradient elution (10→40% EtOAc/hexanes).

  • Analytical Data :

    • HRMS (ESI) : m/z 435.1542 [M+H]⁺ (calc. 435.1545).

    • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H), 6.91 (d, J = 8.1 Hz, 1H), 6.78 (d, J = 15.8 Hz, 1H), 6.35 (dd, J = 15.8, 1.5 Hz, 1H), 5.98 (qd, J = 6.6, 15.7 Hz, 1H), 3.88 (s, 3H), 3.21–3.12 (m, 2H), 2.75–2.65 (m, 2H), 2.52 (s, 3H) .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions using a stepwise approach:
  • Solvent Selection : Use ethanol for cyclocondensation reactions (reflux at 78°C) to stabilize intermediates, as demonstrated in analogous thieno[2,3-d]pyrimidine syntheses .
  • Catalysis : Introduce glacial acetic acid to promote heterocyclization, reducing side reactions .
  • Temperature Control : Maintain strict temperature gradients (e.g., 0–5°C for sensitive steps) to prevent decomposition of the (E)-configured propenyl group .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in dichloromethane/methanol .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use a multi-technique validation strategy:
  • NMR : Acquire 1H^1H- and 13C^{13}C-NMR spectra to verify the (E)-stereochemistry of the propenyl group (characteristic coupling constants: J=1216HzJ = 12–16 \, \text{Hz}) and aromatic methoxy protons .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, thiophene C-S at ~690 cm1^{-1}) .
  • HPLC-MS : Confirm molecular weight (m/zm/z 467.2 for [M+H]+^+) and purity (>98%) using a C18 column with acetonitrile/water mobile phase .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize target-specific assays:
  • Kinase Inhibition : Test against cyclin-dependent kinases (CDKs) using fluorescence polarization assays (ATP-competitive binding) at 10 µM concentrations .
  • Cytotoxicity : Evaluate IC50_{50} values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with doxorubicin as a positive control .
  • Solubility : Pre-screen in PBS (pH 7.4) with 0.1% DMSO to ensure compatibility with in vitro systems .

Advanced Research Questions

Q. How can computational modeling elucidate the binding mechanism of this compound to protein targets?

  • Methodological Answer : Combine molecular docking and dynamics:
  • Docking : Use AutoDock Vina to model interactions with CDK2 (PDB ID: 1HCL), focusing on hydrogen bonding with the pyrimidine core and hydrophobic contacts with the cyclopenta-thieno moiety .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex (RMSD < 2 Å) .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions (e.g., ∆Gbind_{\text{bind}} < -8 kcal/mol) .

Q. What experimental strategies resolve discrepancies in observed vs. predicted bioactivity data?

  • Methodological Answer : Address contradictions systematically:
  • Orthogonal Assays : Validate kinase inhibition using radioactive 32P^{32}P-ATP assays if fluorescence-based results are inconsistent .
  • Metabolite Screening : Incubate the compound with liver microsomes (human or rat) to rule out rapid metabolic degradation .
  • Crystallography : Attempt co-crystallization with the target protein to resolve ambiguous docking poses (e.g., synchrotron X-ray diffraction) .

Q. How can environmental stability and degradation pathways be studied for this compound?

  • Methodological Answer : Adopt OECD guidelines for environmental fate studies:
  • Hydrolytic Stability : Incubate in buffers (pH 4–9) at 25°C and 50°C; analyze degradation products via LC-QTOF-MS .
  • Photolysis : Expose to UV light (λ = 254 nm) in a solar simulator; quantify half-life using first-order kinetics .
  • Ecotoxicity : Test acute toxicity in Daphnia magna (48-h EC50_{50}) and algal growth inhibition (72-h IC50_{50}) .

Q. What strategies ensure reproducibility in multi-step syntheses across labs?

  • Methodological Answer : Implement quality-by-design (QbD) principles:
  • Critical Process Parameters (CPPs) : Document solvent purity (HPLC-grade), reaction atmosphere (N2_2/Ar), and stirring rates (≥500 rpm) .
  • In-line Analytics : Use FTIR probes to monitor reaction progress in real time (e.g., disappearance of starting material carbonyl peaks) .
  • Inter-Lab Validation : Share standardized protocols with collaborators, including NMR referencing (e.g., TMS in CDCl3_3) and HPLC column lot numbers .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) and statistical tools like Grubbs’ test for outlier detection .
  • Advanced Purification : For enantiomeric resolution, employ chiral columns (Chiralpak IA) with heptane/ethanol (90:10) to separate (E)- and (Z)-isomers, if present .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.